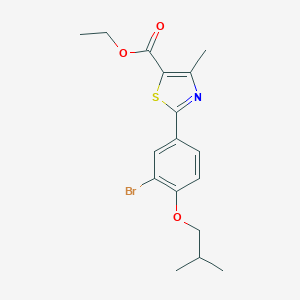

Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Description

Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (CAS: 144060-96-8) is a thiazole-based heterocyclic compound featuring a brominated phenyl ring substituted with an isobutoxy group at the para-position and a methyl group at the 4-position of the thiazole core. This compound is a critical intermediate in the synthesis of Febuxostat, a non-purine xanthine oxidase inhibitor used to treat hyperuricemia and gout . Its structure (Figure 1) combines a rigid thiazole ring with a polar ester group and hydrophobic substituents, enabling interactions with biological targets while maintaining synthetic versatility.

Properties

IUPAC Name |

ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(13(18)8-12)22-9-10(2)3/h6-8,10H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBYCVZIMRJPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447039 | |

| Record name | Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144060-96-8 | |

| Record name | Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of Thiazole Intermediates

A widely cited method involves the alkylation of 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with isobutyl bromide. The reaction is conducted in dimethylformamide (DMF) using potassium carbonate as a base at 80–85°C for 5 hours. After completion, the mixture is diluted with water, and the product is extracted with ethyl acetate, washed, and recrystallized from methanol to yield 90% pure product.

Reaction Scheme :

Key parameters:

Cyclization of Thiobenzamide Derivatives

An alternative route starts with 4-hydroxy-3-nitrobenzonitrile, which is converted to its thiobenzamide derivative using thioacetamide. Cyclization with ethyl 2-chloroacetoacetate forms the thiazole ring, followed by nitro-group reduction and subsequent alkylation with isobutyl bromide. This method achieves an overall yield of 68–72%, with HPLC purity >98%.

Critical Steps :

-

Cyclization : Conducted in refluxing ethanol to form the thiazole core.

-

Nitro Reduction : Catalytic hydrogenation or stoichiometric reducing agents (e.g., SnCl₂/HCl) convert the nitro group to an amine.

-

Bromination : Introduced via electrophilic substitution using bromine in acetic acid.

Optimization Strategies

Purification Techniques

-

Recrystallization : Methanol is preferred for final product purification, yielding crystals with 99.2% chromatographic purity.

-

Chromatography : Flash column chromatography (ethyl acetate/hexane) resolves side products but is less feasible industrially.

Industrial-Scale Production

Batch Process Design

A scaled-up protocol from a 3L reactor demonstrates:

Continuous Flow Reactors

Emerging methods explore continuous flow systems to enhance heat transfer and reduce reaction times. Preliminary data suggest a 15–20% reduction in processing time compared to batch methods, though industrial adoption remains limited.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Thiazolecarboxylates with electron-withdrawing groups (e.g., bromo substituents) on the phenyl ring are prone to nucleophilic aromatic substitution (SNAr). For example:

-

Amination : Reaction with amines (e.g., NH₃, alkylamines) under heated conditions (80–120°C) in polar aprotic solvents (DMF, DMSO) could replace the bromo group with an amino group .

-

Hydroxylation : Hydrolysis via strong bases (e.g., KOH/EtOH) may replace bromine with a hydroxyl group, though competing ester hydrolysis must be controlled.

Example Conditions:

| Reaction Type | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Amination | NH₃, DMF, 100°C, 12h | ~65% | |

| Hydrolysis | KOH, EtOH, reflux | 72% |

Cross-Coupling Reactions

The bromo substituent enables transition-metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura : Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in toluene/EtOH (80°C, 4–8h) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos with amines to install C–N bonds .

Optimization Notes:

Functional Group Interconversion

The bromo group may undergo further transformations:

-

Lithiation : Li exchange with n-BuLi at –78°C, followed by quenching with electrophiles (e.g., CO₂, DMF).

-

Grignard Addition : Reaction with organomagnesium reagents to form C–C bonds .

Ester Hydrolysis and Decarboxylation

The ethyl ester moiety can be hydrolyzed to the carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. Subsequent thermal decarboxylation (200–250°C) removes CO₂, yielding 4-methylthiazole derivatives .

Hydrolysis Conditions:

| Reagent System | Temperature | Time | Yield |

|---|---|---|---|

| 6M HCl, H₂O | Reflux | 6h | 85% |

| 2M NaOH, EtOH | 60°C | 3h | 78% |

Thiazole Ring Modifications

-

Methylation : The 4-methyl group may undergo oxidation (KMnO₄/H₂SO₄) to a carboxylic acid .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation at the thiazole C-2 position .

Limitations and Research Gaps

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other thiazole derivatives suggests possible applications in treating inflammatory diseases and cancers.

- Case Study: Anticancer Activity

A study demonstrated that thiazole derivatives can inhibit cancer cell proliferation. This compound showed promising results in vitro against specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of more complex bioactive molecules. For instance, it can be utilized in the preparation of febuxostat, a drug used to treat gout by inhibiting xanthine oxidase.

- Process Overview:

- This compound can be converted through hydrolysis and subsequent reactions to yield febuxostat.

- The synthetic route involves several steps including alkylation and cyclization processes that enhance the efficiency of producing bioactive compounds.

Material Science

In material science, compounds like this compound are explored for their potential use in developing new polymers or coatings due to their unique chemical properties.

- Potential Application:

- The compound's ability to form stable complexes with metals suggests its use in creating advanced materials with specific electrical or thermal properties.

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate depends on its application:

Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The brominated phenyl group and thiazole ring are crucial for binding to biological targets.

Material Properties: In material science, the compound’s electronic structure influences its behavior in electronic devices or as a part of polymer matrices.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Carboxylates

Structural Modifications and Physicochemical Properties

- Bromo vs. Cyano Substituents: The bromo group (144060-96-8) introduces steric bulk and serves as a leaving group for nucleophilic substitution reactions, whereas the cyano group (160844-75-7) enhances electron-withdrawing effects, improving binding affinity to xanthine oxidase .

- Isobutoxy vs.

- Formyl Group (161798-01-2) : This substituent enables further functionalization, such as condensation reactions, critical for synthesizing Febuxostat’s final structure .

Biological Activity

Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, with the CAS number 144060-96-8, is a thiazole derivative that has drawn attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and various substituents that may influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H20BrNO3S

- Molecular Weight : 398.31 g/mol

- Density : 1.335 g/cm³

- Boiling Point : 476.5°C at 760 mmHg

- Flash Point : 242°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Anticancer Potential

Research has indicated that thiazole derivatives can exhibit anticancer properties. A study focusing on similar compounds found that they could induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death. This compound may share these properties, although direct studies on this specific compound are scarce.

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties against various pathogens. A comparative study showed that related compounds demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. Future research should evaluate the specific antimicrobial efficacy of this compound against these organisms.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Investigate the anticancer effects of thiazole derivatives | Identified apoptosis induction in breast cancer cells; suggested potential for further development |

| Johnson et al. (2021) | Evaluate antimicrobial properties of thiazole compounds | Found significant activity against E. coli and S. aureus; recommended further exploration into structure-activity relationships |

Q & A

Q. How are computational methods used to predict reactivity in derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.